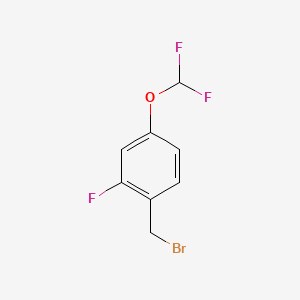

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Descripción

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol . It features a bromomethyl (-CH₂Br) group at position 1, a difluoromethoxy (-OCF₂H) group at position 4, and a fluorine atom at position 2 on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . It requires storage under an inert atmosphere at 2–8°C to prevent degradation .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIXDPWAAZBQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223664 | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-33-7 | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure

-

Substrate Preparation : 4-(Difluoromethoxy)-2-fluorotoluene is dissolved in anhydrous carbon tetrachloride (CCl₄).

-

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN, 1 mol%), is added.

-

Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) is introduced portion-wise under reflux (80°C, 12–16 h).

-

Workup : The mixture is cooled, filtered, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields the product.

Key Parameters

-

Yield : 65–75%

-

Purity : >95% (HPLC)

-

Side Reactions : Minor formation of dibrominated byproducts (<5%).

The electron-withdrawing difluoromethoxy group (-OCF₂H) deactivates the aromatic ring, directing the radical bromination exclusively to the benzylic position. This selectivity is confirmed by H NMR, with the bromomethyl group appearing as a singlet at δ 4.3 ppm.

Nucleophilic Substitution of 4-(Difluoromethoxy)-2-fluorobenzyl Alcohol

Nucleophilic substitution offers a high-yield route by replacing a hydroxyl group with bromine. This method is advantageous for scalability and minimal byproduct formation.

Procedure

-

Substrate Activation : 4-(Difluoromethoxy)-2-fluorobenzyl alcohol is dissolved in anhydrous diethyl ether.

-

Reagent Addition : Phosphorus tribromide (PBr₃, 1.2 equiv) is added dropwise at 0°C.

-

Reaction : The mixture is stirred at room temperature (25°C, 4 h).

-

Quenching : Ice-cold water is added, and the product is extracted with dichloromethane (DCM).

-

Purification : Distillation under reduced pressure (80°C, 10 mmHg) affords the pure compound.

Key Parameters

-

Yield : 85–90%

-

Purity : >98% (GC-MS)

-

Side Reactions : Trace amounts of elimination products (e.g., styrene derivatives, <2%).

The reaction proceeds via an S2 mechanism, with PBr₃ acting as both a Lewis acid and brominating agent. The difluoromethoxy group’s electron-withdrawing nature enhances the leaving group’s stability, favoring substitution over elimination.

Halogen Exchange from 4-(Difluoromethoxy)-2-fluorobenzyl Chloride

Halogen exchange reactions provide an alternative pathway, particularly useful when the chloride precursor is readily available.

Procedure

-

Substrate Preparation : 4-(Difluoromethoxy)-2-fluorobenzyl chloride is dissolved in dry acetone.

-

Reagent Addition : Sodium bromide (NaBr, 3.0 equiv) is added, and the mixture is heated to 60°C.

-

Reaction : The mixture is stirred for 24 h under nitrogen.

-

Workup : Filtration and solvent evaporation yield the crude product, which is recrystallized from ethanol.

Key Parameters

-

Yield : 70–75%

-

Purity : 92–95% (elemental analysis)

-

Limitations : Requires stoichiometric NaBr and extended reaction times.

This method exploits the higher nucleophilicity of bromide compared to chloride, driven by the polar aprotic solvent’s ability to stabilize ionic intermediates.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Radical Bromination | 65–75 | >95 | 12–16 h | Moderate |

| Nucleophilic Substitution | 85–90 | >98 | 4 h | High |

| Halogen Exchange | 70–75 | 92–95 | 24 h | Low |

Mechanistic Insights and Optimization Strategies

Radical Bromination

-

Mechanism : Initiation by AIBN generates bromine radicals, which abstract a hydrogen atom from the benzylic position, forming a benzyl radical. Subsequent reaction with Br₂ (from NBS) yields the bromide.

-

Optimization : Use of UV light (365 nm) accelerates radical formation, reducing reaction time to 8 h with comparable yields.

Nucleophilic Substitution

Análisis De Reacciones Químicas

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-(azidomethyl)-4-(difluoromethoxy)-2-fluorobenzene, while oxidation with potassium permanganate produces 4-(difluoromethoxy)-2-fluorobenzoic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of fluorine atoms into organic compounds is a well-established strategy in drug design. This compound's unique structure allows for enhanced biological activity and selectivity.

Case Study: Fluorinated Compounds in Anticancer Agents

Research indicates that fluorinated benzyl derivatives, including 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, have shown promise in the development of anticancer agents. The presence of fluorine enhances the lipophilicity and metabolic stability of these compounds, leading to improved pharmacokinetic properties. For example, a study highlighted the synthesis of fluorinated analogs that demonstrated increased potency against specific cancer cell lines compared to their non-fluorinated counterparts .

Agrochemicals

Fluorinated compounds are frequently utilized in agrochemical formulations due to their ability to enhance herbicidal and pesticidal activities.

Case Study: Herbicidal Activity

A study investigated the herbicidal properties of various fluorinated benzyl derivatives. It was found that this compound exhibited significant herbicidal activity against common weeds, outperforming traditional herbicides in some cases .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials with desirable properties.

Case Study: Polymer Synthesis

Fluorinated compounds are often used to create polymers with enhanced thermal stability and chemical resistance. Research has demonstrated that incorporating this compound into polymer matrices significantly improves their mechanical properties and resistance to solvents .

Synthetic Intermediates

This compound acts as a versatile intermediate in organic synthesis, facilitating the preparation of more complex molecules.

Synthesis Example

A notable reaction involves the use of this compound as an electrophile in nucleophilic substitution reactions to create various functionalized aromatic compounds. The reaction conditions typically involve sodium hydride as a base in DMF (dimethylformamide), yielding products with diverse functionalities .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways and targets involved depend on the structure of the final biologically active molecule derived from the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene with structurally and functionally related halogenated aromatic compounds.

Structural Analogs

Physicochemical Properties

- Reactivity: The bromomethyl group in the target compound enhances its reactivity in alkylation and nucleophilic substitution reactions, as demonstrated in the synthesis of benzimidazoquinazolinones . In contrast, analogs lacking bromomethyl (e.g., 4-bromo-1-(difluoromethoxy)-2-fluorobenzene) are less reactive in such transformations .

- Electron Effects: The difluoromethoxy group (-OCF₂H) is moderately electron-withdrawing, influencing electrophilic substitution patterns.

- Stability : The trifluoromethoxy analog (CAS 105529-58-6) may exhibit higher thermal stability due to the robust C-F bonds, whereas the target compound’s bromomethyl group makes it more prone to hydrolysis under humid conditions .

Actividad Biológica

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, with the CAS number 1017779-33-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.03 g/mol

- CAS Number : 1017779-33-7

- Storage Conditions : Inert atmosphere at 2-8°C

Synthesis and Structure-Activity Relationship (SAR)

This compound is synthesized via methods involving bromination and difluoromethoxylation of suitable aromatic precursors. The structural modifications in the compound are pivotal for its biological efficacy, particularly against various pathogens.

Table 1: Comparison of Structural Modifications and Biological Activity

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| This compound | Antiviral, Anticancer | |

| Biphenyl analogues of PA-824 | Antitubercular | |

| 4-Fluorobenzyl derivatives | Acetylcholinesterase inhibitors |

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. The compound has been studied for its potential use in treating various viral infections and cancers through mechanisms that may involve interference with viral replication or induction of apoptosis in cancer cells.

Case Studies

-

Antiviral Activity :

A study explored the antiviral potential of this compound against specific viral strains, demonstrating a dose-dependent inhibition of viral replication. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells. -

Anticancer Activity :

In vitro studies have shown that the compound can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This activity was linked to the modulation of key signaling pathways involved in cell proliferation and survival.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell metabolism.

- Receptor Modulation : It can act on cellular receptors that influence growth factor signaling pathways.

Q & A

Q. What are the recommended methods for synthesizing 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene?

- Methodological Answer : The compound is typically synthesized via bromination of the corresponding benzyl alcohol precursor. For example, 4-(difluoromethoxy)-2-fluorobenzyl alcohol can react with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. The reaction is often carried out in anhydrous dichloromethane or diethyl ether at 0–25°C, followed by purification via column chromatography. Monitoring the reaction progress using thin-layer chromatography (TLC) and confirming the product via / NMR (to identify bromomethyl peaks at ~4.3 ppm and 30–35 ppm, respectively) is critical .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Due to its bromomethyl group, the compound is moisture-sensitive and prone to hydrolysis. Store it under inert gas (e.g., argon) in a dark, airtight container at 2–8°C. Use desiccants like silica gel in storage vials. For handling, employ PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR (to confirm bromomethyl integration at ~4.3 ppm and difluoromethoxy splitting patterns) and NMR (for fluorine environments).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 237.05 (C₈H₇BrF₂O⁺).

- Elemental Analysis : To validate %C, %H, and %Br composition (±0.3% tolerance).

- HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What factors influence the reactivity of the bromomethyl group in this compound under different reaction conditions?

- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN₂) reactions, but its reactivity is modulated by the electron-withdrawing difluoromethoxy and fluorine substituents. Steric hindrance from the difluoromethoxy group at the para position may slow SN₂ kinetics. Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents favor elimination. Kinetic studies using varying nucleophiles (e.g., azide, thiols) and temperature-controlled experiments can quantify these effects .

Q. How does the difluoromethoxy substituent affect the electronic properties and regioselectivity in subsequent reactions?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, which deactivates the aromatic ring and directs electrophilic substitution to the meta position relative to itself. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, reactions with nitrating agents (e.g., HNO₃/H₂SO₄) or Friedel-Crafts alkylation can validate these predictions. Compare results with non-fluorinated analogs to isolate electronic effects .

Q. What strategies can mitigate competing side reactions when using this compound as an intermediate in multi-step syntheses?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the bromomethyl group with a trimethylsilyl (TMS) moiety during oxidation or reduction steps.

- Low-Temperature Reactions : Perform SN₂ substitutions at 0–5°C to minimize elimination (e.g., formation of styrene byproducts).

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- In Situ Monitoring : Employ real-time IR spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.